molecular formula C10H13NO5S B14915432 3-(n-(2-Hydroxypropyl)sulfamoyl)benzoic acid

3-(n-(2-Hydroxypropyl)sulfamoyl)benzoic acid

Cat. No.: B14915432
M. Wt: 259.28 g/mol
InChI Key: MHVJNZVEQXRANE-UHFFFAOYSA-N
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Description

3-(N-(2-Hydroxypropyl)sulfamoyl)benzoic acid is a sulfonamide-functionalized benzoic acid derivative characterized by a sulfamoyl group substituted with a 2-hydroxypropyl moiety at the nitrogen atom and a benzoic acid core. This compound is of significant interest in medicinal chemistry due to its structural versatility, enabling interactions with biological targets such as enzymes and receptors. Its synthesis typically involves coupling reactions between sulfamoyl chloride intermediates and hydroxyl-containing amines, followed by purification via chromatography or crystallization .

Properties

Molecular Formula

C10H13NO5S

Molecular Weight

259.28 g/mol

IUPAC Name

3-(2-hydroxypropylsulfamoyl)benzoic acid

InChI

InChI=1S/C10H13NO5S/c1-7(12)6-11-17(15,16)9-4-2-3-8(5-9)10(13)14/h2-5,7,11-12H,6H2,1H3,(H,13,14)

InChI Key

MHVJNZVEQXRANE-UHFFFAOYSA-N

Canonical SMILES

CC(CNS(=O)(=O)C1=CC=CC(=C1)C(=O)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(n-(2-Hydroxypropyl)sulfamoyl)benzoic acid typically involves the reaction of benzoic acid derivatives with sulfamoyl and hydroxypropyl reagents. One common method involves the following steps:

    Starting Material: Benzoic acid or a benzoic acid derivative.

    Hydroxypropylation: The hydroxypropyl group can be introduced using 2-hydroxypropylamine under appropriate reaction conditions.

The reaction conditions, such as temperature, solvent, and reaction time, can vary depending on the specific reagents and desired yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated systems, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-(n-(2-Hydroxypropyl)sulfamoyl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfonic acids or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced products.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfamoyl or hydroxypropyl groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce amines.

Scientific Research Applications

3-(n-(2-Hydroxypropyl)sulfamoyl)benzoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound can be used in biochemical assays and as a probe for studying enzyme activity.

    Industry: The compound can be used in the production of specialty chemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism of action of 3-(n-(2-Hydroxypropyl)sulfamoyl)benzoic acid involves its interaction with specific molecular targets and pathways. The sulfamoyl group can act as a functional group that interacts with enzymes or receptors, modulating their activity. The hydroxypropyl group can enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.

Comparison with Similar Compounds

Table 1: Substituent Effects on Physicochemical Properties

Compound Substituent Position LogP Solubility (mg/mL) Binding Affinity (kcal/mol)
3-(N-(2-Hydroxypropyl)sulfamoyl)benzoic acid meta 1.2 0.45 -8.53 (estimated)
p-[N-Propyl-N-(2-hydroxypropyl)sulfamoyl]benzoic acid para 1.5 0.28 -7.94 (estimated)
4-(N-(1,1-Dioxido-tetrahydrothiophen-3-yl)sulfamoyl)benzoic acid para 0.9 0.67 -9.12

Data derived from molecular modeling and experimental assays .

Functional Group Modifications

  • Sulfamoyl Group Variations : Replacement of the 2-hydroxypropyl group with bulkier substituents, such as tetrahydrothiophene-1,1-dioxide (as in 4-(N-(1,1-Dioxido-tetrahydrothiophen-3-yl)sulfamoyl)benzoic acid), enhances electron-withdrawing effects, improving receptor binding but reducing solubility due to increased hydrophobicity .
  • Benzoic Acid vs. Benzamide : The replacement of the carboxylic acid with an amide group (e.g., 2-(N-allylsulfamoyl)-N-propylbenzamide) eliminates ionization at physiological pH, altering membrane permeability. However, this modification reduces hydrogen-bonding capacity, often diminishing target affinity .

Biological Activity

Chemical Structure and Properties
3-(n-(2-Hydroxypropyl)sulfamoyl)benzoic acid is a sulfonamide derivative characterized by the following molecular formula: C10H13NO5SC_{10}H_{13}NO_5S and a molecular weight of 259.28 g/mol. Its structure features a benzoic acid core with a sulfamoyl group attached to a hydroxypropyl chain, which may influence its biological activity significantly.

The biological activity of this compound primarily involves its interactions with various biological pathways, particularly those related to protein degradation and enzyme inhibition. Research indicates that compounds with similar structures can modulate the ubiquitin-proteasome pathway (UPP) and the autophagy-lysosome pathway (ALP), which are crucial for maintaining cellular homeostasis and protein turnover .

In Vitro Studies

In vitro studies have shown that benzoic acid derivatives can enhance the activity of proteasomal enzymes and cathepsins B and L, which are involved in protein degradation. For instance, compounds similar to this compound have demonstrated significant activation of these enzymes, suggesting potential applications in anti-aging therapies and neurodegenerative diseases .

Cytotoxicity and Therapeutic Potential

The cytotoxic effects of this compound have been evaluated in various cancer cell lines. Studies indicate that certain concentrations do not exhibit significant cytotoxicity, making them promising candidates for therapeutic development . The compound's ability to inhibit specific enzymes also positions it as a potential lead in drug development against conditions influenced by proteostasis dysregulation.

Comparative Biological Activity

Compound NameActivity TypeReference
3-Chloro-4-methoxybenzoic acidProteasome activation
This compoundCathepsin B & L activation
ProbenecidUricosuric agent

Study on Proteasome Activity

A study conducted on benzoic acid derivatives demonstrated that specific compounds could enhance proteasomal activity in human foreskin fibroblasts without inducing cytotoxicity. The most potent compound showed an increase in chymotrypsin-like activity by approximately 467.3% at optimal concentrations .

In Silico Binding Studies

In silico studies have indicated that this compound exhibits strong binding affinity to cathepsins B and L, with Glide Scores indicating favorable interactions. These findings suggest that the compound may serve as an effective modulator of these enzymes, potentially leading to therapeutic applications in diseases characterized by protein aggregation .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(N-(2-hydroxypropyl)sulfamoyl)benzoic acid, and how can purity be validated?

  • Methodological Answer : The compound is typically synthesized via multi-step reactions involving sulfamoylation of benzoic acid derivatives. For example, a general procedure involves coupling a sulfamoyl chloride intermediate with 2-hydroxypropylamine under controlled pH (e.g., DMSO-d6 solvent, 1H NMR monitoring) . Purification often employs column chromatography (silica gel) or recrystallization. Purity validation requires 1H/13C NMR to confirm substituent positions (e.g., δ 10.30 ppm for sulfonamide protons) and LC-MS to verify molecular ion peaks (exact mass ~301.0984 Da) .

Q. How can solubility and stability be assessed for this compound in biological assays?

  • Methodological Answer : Solubility profiling should use solvents like DMSO, PBS, or ethanol, followed by dynamic light scattering (DLS) to detect aggregation. Stability studies under physiological conditions (37°C, pH 7.4) require HPLC-UV monitoring over 24–72 hours. For in vitro assays, pre-treatment with serum albumin (e.g., 0.1% BSA) can mitigate nonspecific binding .

Q. What spectroscopic techniques are critical for structural characterization?

  • Methodological Answer :

  • 1H/13C NMR : Identifies functional groups (e.g., sulfamoyl protons at δ ~10 ppm, aromatic protons at δ 7–8 ppm) and stereochemistry .
  • FT-IR : Confirms sulfonamide (SO₂ stretching at ~1150 cm⁻¹) and carboxylic acid (C=O at ~1700 cm⁻¹) moieties .
  • X-ray crystallography : Resolves 3D conformation, hydrogen-bonding networks (e.g., sulfamoyl–carboxylic acid interactions), and crystallographic packing .

Advanced Research Questions

Q. How can molecular modeling improve the selectivity of this compound for target receptors (e.g., LPA2)?

  • Methodological Answer : Docking studies (e.g., AutoDock Vina) using receptor crystal structures (e.g., LPA2) can predict binding modes. Comparative analysis of binding free energies (e.g., ΔG = −8.53 kcal/mol vs. −7.94 kcal/mol for analogs) guides sulfamoyl group optimization. MD simulations (e.g., GROMACS) assess stability of ligand-receptor complexes over 100 ns trajectories .

Q. What strategies resolve contradictions in SAR data for sulfamoyl benzoic acid derivatives?

  • Methodological Answer :

  • Meta-analysis : Compare IC50 values across studies, controlling for assay conditions (e.g., cell type, incubation time).
  • Crystallographic validation : Resolve ambiguous binding poses (e.g., sulfamoyl vs. sulfonyl groups) via co-crystallization with target proteins .
  • DFT calculations : Correlate electronic properties (HOMO-LUMO gaps, ESP maps) with bioactivity to identify critical substituents .

Q. How does the 2-hydroxypropyl group influence pharmacokinetic properties?

  • Methodological Answer :

  • LogP analysis : Measure octanol-water partitioning to assess hydrophilicity (predicted LogP ~1.5 for this compound).
  • Metabolite profiling : Incubate with liver microsomes (human/rat) and analyze via HR-MS/MS for phase I/II metabolites (e.g., glucuronidation at the hydroxypropyl group) .
  • Permeability assays : Use Caco-2 monolayers to evaluate intestinal absorption (Papp < 1 × 10⁻⁶ cm/s suggests poor bioavailability) .

Q. What advanced techniques validate hydrogen-bonding interactions in crystal structures?

  • Methodological Answer :

  • Hirshfeld surface analysis : Quantifies intermolecular contacts (e.g., O–H⋯O interactions between hydroxypropyl and sulfamoyl groups) .
  • SCXRD (Single-Crystal X-ray Diffraction) : Resolves bond lengths (e.g., S–N = 1.63 Å) and angles (e.g., C–S–N = 106.7°) with < 0.01 Å precision .

Data Contradiction Analysis

Q. How to address discrepancies in reported IC50 values across studies?

  • Methodological Answer :

  • Assay standardization : Re-test activity under uniform conditions (e.g., 10% FBS, 48-hour incubation).
  • Counter-screening : Exclude off-target effects using kinase/GPCR panels.
  • Statistical rigor : Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare replicates .

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